U 89843A

Description

Historical Context of Pyrrolopyrimidine Research

The foundational interest in the pyrrolopyrimidine nucleus was significantly influenced by its presence in naturally occurring nucleoside antibiotics researchgate.net. Compounds such as tubercidin, toyocamycin, and sanguivomycin, isolated and identified decades ago, contain the pyrrolo[2,3-d]pyrimidine skeleton researchgate.net. These natural products demonstrated various biological activities, including antimicrobial and antineoplastic properties ontosight.airesearchgate.net. The structural similarity of pyrrolopyrimidines to purines, being considered deaza analogues, allows them to interact with a wide array of biological targets, contributing to their broad applicability in drug design researchgate.netmdpi.com. Early investigations into these natural products and their synthetic analogues laid the groundwork for exploring the therapeutic potential of the pyrrolopyrimidine scaffold researchgate.net.

Overview of Pharmacological Classes of Pyrrolopyrimidine Compounds

Pyrrolopyrimidine derivatives exhibit a wide spectrum of biological activities, making them relevant across numerous pharmacological classes researchgate.net. Research has explored their potential as antibacterial, antifungal, antiviral, and anti-inflammatory agents researchgate.netresearchgate.net. A particularly prominent area of research involves their role as anticancer agents, often acting as targeted kinase inhibitors ekb.egnih.govgoogle.com. Beyond these, pyrrolopyrimidines have been investigated for activities such as adenosine (B11128) A1 and A3 receptor modulation, protein-kinase B inhibition, anti-folate effects, and anti-mycobacterial properties researchgate.net. The versatility of the pyrrolopyrimidine scaffold allows for chemical modifications that can tune their activity and selectivity towards specific biological targets ontosight.airesearchgate.net. Another important pharmacological class includes compounds that modulate GABAA receptors wikipedia.orgtocris.comscbt.comtocris.com.

Significance of U 89843A as a Research Compound within Pyrrolopyrimidines

This compound, also known as PNU-89843, is a specific pyrrolopyrimidine derivative that emerged from research efforts in the 1990s wikipedia.org. Its significance as a research compound lies primarily in its well-defined mechanism of action as a positive allosteric modulator of GABAA receptors wikipedia.orgtocris.comscbt.comtocris.com. Studies have indicated that this compound exhibits selectivity for certain GABAA receptor subtypes, specifically α1, α3, and α6 wikipedia.orgtocris.com. This selectivity makes this compound a valuable tool for researchers investigating the functional roles of these particular receptor subtypes.

Beyond its GABAA receptor activity, this compound has also been noted for other biological properties observed in research settings. These include sedative effects in animal models, notably without inducing ataxia wikipedia.orgtocris.com. Furthermore, research has indicated that this compound possesses antioxidant activity and may offer neuroprotective effects wikipedia.orgtocris.com.

Research into this compound has also delved into its metabolic fate. Studies have shown that U 89843 undergoes biotransformation, both in vitro and in vivo, primarily forming the metabolite U-97924 through C-6 methylhydroxylation catalyzed by cytochrome P450 2C11 acs.orgacs.orgnih.gov. Investigations utilizing in vitro unscheduled DNA synthesis (UDS) assays with rat hepatocytes have indicated that U-89843 can yield a positive response, suggesting the potential for chemically-induced DNA damage acs.orgacs.orgnih.gov. This effect appears to be mediated by the bioactivation of U-89843, leading to the formation of reactive electrophilic intermediates derived from the U-97924 metabolite acs.orgacs.orgnih.gov. Further research comparing in vitro and in vivo UDS results highlighted the potential influence of factors such as serum protein binding on the observed outcomes medchemexpress.cn. The exploration of its metabolism and potential for bioactivation contributes to the comprehensive understanding of this compound as a research compound.

The chemical and physical data for this compound (hydrochloride) are summarized in the table below:

| Property | Value |

| M. Wt. | 321.85 |

| Formula | C₁₆H₂₃N₅·HCl |

| Purity (HPLC) | ≥99% |

| CAS Number | 157013-85-9 |

| PubChem ID | 56972182 (for the hydrochloride salt) |

Note: The free base has a molecular weight of 285.395 g·mol⁻¹ and formula C₁₆H₂₃N₅ wikipedia.org. Its CAS Number is 157013-32-6 and PubChem CID is 154689 wikipedia.org.

This compound's specific activity on GABAA receptor subtypes, coupled with research into its other biological effects and metabolic profile, underscores its utility as a valuable research compound for probing biological systems and pathways.

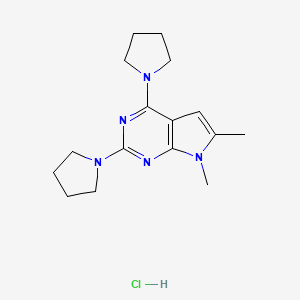

Structure

3D Structure of Parent

Properties

IUPAC Name |

6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5.ClH/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20;/h11H,3-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKBXPNQWKUSKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Pharmacology of U 89843a

Elucidation of Gamma-Aminobutyric Acid Type A (GABAA) Receptor Allosteric Modulation by U 89843A

This compound functions as a positive allosteric modulator of GABAA receptors. wikipedia.orgncats.io This means it enhances the effect of the neurotransmitter GABA on the receptor without directly activating the receptor itself. google.com

Specificity for GABAA Receptor Subtypes (e.g., α1β2γ2, α3β2γ2, α6β2γ2)

Research indicates that this compound exhibits specificity for certain GABAA receptor subtypes. It has been shown to enhance GABA-induced chloride currents in receptors composed of α1β2γ2, α3β2γ2, and α6β2γ2 subunits. ncats.ionih.gov Unlike many benzodiazepines, this compound does not display selectivity among these specific alpha-isoforms (α1, α3, and α6). nih.gov However, its activity is dependent on the presence of specific subunits, as it is reported to be inactive in receptor subtypes consisting of only two subunits, such as α1β2, α1γ2, and β2γ2. nih.gov

Mechanism of Chloride Current Enhancement

The primary mechanism by which this compound modulates GABAA receptors is by enhancing the GABA-induced chloride ion (Cl⁻) currents. ncats.ionih.gov This enhancement leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and inhibition of neuronal activity. Studies suggest that this compound interacts with an allosteric site on the GABAA receptor that is distinct from the binding sites for other modulators like benzodiazepines, barbiturates, neurosteroids, substituted pyrazinones, or loreclezole. nih.govmedkoo.com By binding to this unique site, this compound facilitates the opening of the chloride channel pore when GABA is bound to the receptor. google.com

Research findings on this compound's modulation of GABAA receptor subtypes include dose-dependent enhancement of GABA-induced Cl⁻ currents. For instance, in human embryonic kidney cells expressing the α1β2γ2 subtype, this compound dose-dependently enhanced 5 µM GABA-induced Cl⁻ currents with a maximal enhancement of 362 ± 91%, a half-maximal effective concentration (EC₅₀) of 2 ± 0.4 µM, and a slope factor of 1.1 ± 0.4. nih.gov This enhancement was insensitive to the benzodiazepine (B76468) antagonist Ro 15-1788. nih.gov

Investigation of Serotonin (B10506) Receptor Interactions

Based on the available search results, there is no direct evidence detailing investigations into the interaction of this compound specifically with serotonin receptors. While serotonin receptors are a significant class of targets in pharmacology, the provided information does not describe this compound acting upon or interacting with these receptors.

Antioxidant Mechanisms and Radical Scavenging Activity of this compound

Beyond its effects on GABAA receptors, this compound also demonstrates antioxidant activity. wikipedia.orgncats.io It is recognized as a potent free radical scavenger. nih.gov

Characterization of Antioxidant Pathways

U-89843 is described as a novel pyrrolo[2,3-d]pyrimidine antioxidant. nih.gov Pyrrolopyrimidines are a class of compounds known to possess antioxidant properties, with probable mechanisms involving radical scavenging. While the specific antioxidant pathways modulated by this compound are not extensively detailed in the provided information, its activity as a free radical scavenger is highlighted. nih.govnih.gov Antioxidant systems generally involve both enzymatic and non-enzymatic components that work to neutralize reactive oxygen species (ROS) and maintain cellular redox homeostasis. frontiersin.orgmdpi.comnih.gov The ability of U-89843 to prevent membrane damage mediated by ROS in vitro has been observed. nih.gov Furthermore, studies on the metabolism of U-89843 suggest potential bioactivation and interaction with nucleophiles such as glutathione (B108866), which is a key component of the cellular antioxidant defense system. nih.gov

Inhibition of Cation Pump ATPases by Free Radicals

Free radicals, particularly iron-generated species, are known to induce cellular damage, including the inhibition of vital ion pumps like Ca²⁺-pump ATPase and Na⁺/K⁺-pump ATPase. nih.govnih.gov This inhibition is associated with detrimental effects such as membrane protein crosslinking and lipid peroxidation. nih.gov

Comparison with Established Antioxidant Compounds

U-89843A's antioxidant properties have been considered in the context of other compounds known for their ability to counteract oxidative stress. While direct comparative studies specifically featuring U-89843A against a wide range of established antioxidants in a single experimental setup are limited in the provided search results, its classification as a pyrrolo[2,3-d]pyrimidine antioxidant allows for comparison with related compounds and other classes of antioxidants. wikipedia.orgacs.org

Pyrrolopyrimidines, including U-89843A and related analogs like U-101033E, have been investigated for their neuroprotective efficacy, particularly in models of cerebral ischemia where oxidative damage is a significant factor. ahajournals.org A study comparing the neuroprotective properties of a pyrrolopyrimidine (U-101033E) with a 21-aminosteroid antioxidant (U-74389G) in a rat model of focal cerebral ischemia provides insights into the potential relative efficacy of this class of compounds. ahajournals.org

In this study, U-101033E, a novel antioxidant with improved blood-brain barrier permeability compared to some earlier compounds, significantly reduced infarct volume in rats following transient focal ischemia. ahajournals.org U-74389G, which primarily acts on the microvasculature, showed a non-significant reduction in infarct volume. ahajournals.org While U-89843A was not directly tested in this specific comparison, the results for U-101033E, a related pyrrolopyrimidine antioxidant, suggest that compounds in this class with good tissue penetration can exert significant neuroprotective effects, potentially superior to antioxidants with limited access to brain parenchyma. ahajournals.org

The mechanism of antioxidant action can vary among different classes of compounds. For pyrrolopyrimidines like U-89843A, radical scavenging has been proposed as a potential mechanism. acs.org In contrast, 21-aminosteroids like U-74389G are known inhibitors of free radical-induced lipid peroxidation. ahajournals.org

Research findings comparing U-101033E and U-74389G in a rat model of focal cerebral ischemia: ahajournals.org

| Compound | Infarct Volume (% of contralateral hemisphere, Mean ± SD) | Infarct Volume Reduction vs. Control (%) | Statistical Significance vs. Control |

| Control | 20.5 ± 10.5 | - | - |

| U-74389G | 15.5 ± 11.2 | 24 | Non-significant |

| U-101033E | 10.0 ± 7.2 | 51 | P < 0.05 |

This table illustrates that in this specific model, the pyrrolopyrimidine U-101033E demonstrated a statistically significant reduction in infarct volume, suggesting potent neuroprotective efficacy compared to the control and a numerically greater reduction than the 21-aminosteroid U-74389G. ahajournals.org While this is a comparison involving a related compound, it highlights the potential of the pyrrolopyrimidine scaffold for developing effective antioxidants with neuroprotective applications.

Further detailed research findings on the direct comparison of U-89843A's antioxidant potency and mechanisms against a broad spectrum of established antioxidants (e.g., Vitamin E, Ascorbic Acid, Trolox) in various in vitro and in vivo models would be necessary for a comprehensive understanding of its relative standing. However, the available data suggests that U-89843A and related pyrrolopyrimidines possess notable antioxidant and neuroprotective activities. wikipedia.orgahajournals.org

Preclinical Efficacy Studies of U 89843a

Neuroprotective Effects in Models of Ischemic Injury

Studies have investigated the neuroprotective properties of U 89843A in animal models designed to mimic ischemic injury, such as stroke rndsystems.comahajournals.org.

Assessment in Focal Cerebral Ischemia Models

Research in focal cerebral ischemia models has aimed to determine the ability of this compound to reduce brain damage caused by restricted blood flow rndsystems.comahajournals.org. While direct detailed data on this compound's infarct volume reduction in these specific models were not extensively available in the search results, related pyrrolopyrimidines like U-101033E have shown significant decreases in infarct size in models of transient focal ischemia in rats ahajournals.org. This suggests a potential for compounds within this class to offer protection in such models.

Protection of Specific Neuronal Regions (e.g., Hippocampal CA1)

This compound has demonstrated effectiveness in protecting specific vulnerable neuronal populations, such as the hippocampal CA1 region, from ischemic damage rndsystems.comahajournals.org. In gerbil models of transient forebrain ischemia induced by unilateral carotid artery occlusion and reperfusion, this compound was found to be equally effective as tirilazad (B25892) in protecting the hippocampal CA1 region after 3 hours of occlusion and 12 hours of reperfusion ahajournals.org. This highlights its potential to preserve function in brain areas particularly susceptible to oxygen and glucose deprivation.

Role of Blood-Brain Barrier Permeation in Neuroprotection

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its effectiveness in treating cerebral ischemia ahajournals.orgfusfoundation.orgfrontiersin.org. Pyrrolopyrimidines, including this compound, have been noted for having a significantly greater potential to enter the brain parenchyma compared to agents like tirilazad, which primarily act on the microvasculature ahajournals.org. This improved BBB permeation is speculated to contribute to the neuroprotective efficacy of brain-penetrating antioxidants in transient focal ischemia ahajournals.org. While tirilazad may gain access to the parenchyma after severe postischemic BBB reperfusion damage, compounds that readily cross the intact or less severely damaged barrier may offer more consistent protection ahajournals.org.

Comparative Efficacy with Other Neuroprotective Agents (e.g., Tirilazad, U-74389G, U-101033E)

Comparisons have been made between the neuroprotective efficacy of this compound and other agents, particularly antioxidants and those targeting oxidative stress rndsystems.comahajournals.org. As mentioned, this compound showed comparable efficacy to tirilazad in protecting the hippocampal CA1 region in a gerbil ischemia model ahajournals.org.

Tirilazad (U-74006F) is a 21-aminosteroid known for inhibiting lipid peroxidation and is thought to primarily act on the vascular endothelium ahajournals.orgpatsnap.commedchemexpress.com. U-74389G is a desmethyl form of tirilazad with similar pharmacodynamic and pharmacokinetic profiles, also expected to accumulate in cell membranes with high affinity for vascular endothelium and not readily cross the BBB ahajournals.orgnih.govzhanggroup.org. U-101033E, another pyrrolopyrimidine, has been shown to significantly reduce total infarct volume in rat models of transient focal ischemia and improve neurological function ahajournals.org.

While U-101033E significantly reduced total infarct volume by 51% compared to controls, U-74389G led to a nonsignificant 24% reduction in one study ahajournals.org. U-101033E was also significantly effective in protecting the basal ganglia, while U-74389G was not ahajournals.org. Both protected cortical tissue, but U-101033E showed a smaller percentage of infarction (9.8 ± 9.2%) compared to U-74389G (16.0 ± 15.0%) and controls (26.1 ± 20.5%) ahajournals.org. The superior performance of U-101033E in reducing infarct volume and improving neurological function in focal ischemia models, compared to U-74389G, has been attributed to its better ability to cross the BBB and access the ischemic brain parenchyma ahajournals.org.

Although direct quantitative comparisons of this compound across all these models and agents were not fully detailed in the search results, its comparable efficacy to tirilazad in hippocampal protection and its classification within the pyrrolopyrimidine class, which generally exhibit better brain penetration than lazaroids like tirilazad and U-74389G, suggest its potential as a neuroprotective agent with favorable pharmacokinetic properties for CNS targets ahajournals.org.

Here is a summary of comparative efficacy data for related compounds in a focal cerebral ischemia model:

| Compound | Total Infarct Volume (% of contralateral hemisphere, Mean ± SD) | Reduction vs. Control (%) | Cortical Infarct Volume (% of contralateral cortex volume, Mean ± SD) | Basal Ganglia Protection |

| Control | 20.5 ± 10.5 ahajournals.org | - | 26.1 ± 20.5 ahajournals.org | Not specified |

| U-74389G | 15.5 ± 11.2 ahajournals.org | 24 (nonsignificant) ahajournals.org | 16.0 ± 15.0 ahajournals.org | No ahajournals.org |

| U-101033E | 10.0 ± 7.2 ahajournals.org | 51 (significant, P<.05) ahajournals.org | 9.8 ± 9.2 ahajournals.org | Yes (significantly effective) ahajournals.org |

Data Table: Comparative Efficacy in Focal Cerebral Ischemia

| Compound | Total Infarct Volume (% of contralateral hemisphere, Mean ± SD) | Reduction vs. Control (%) | Cortical Infarct Volume (% of contralateral cortex volume, Mean ± SD) | Basal Ganglia Protection |

|---|---|---|---|---|

| Control | 20.5 ± 10.5 | - | 26.1 ± 20.5 | Not specified |

| U-74389G | 15.5 ± 11.2 | 24 (nonsignificant) | 16.0 ± 15.0 | No |

| U-101033E | 10.0 ± 7.2 | 51 (significant, P<.05) | 9.8 ± 9.2 | Yes (significantly effective) |

Prophylactic Activity in Animal Models of Lung Inflammation

Metabolic and Biotransformation Pathways of U 89843a

Identification of Key Metabolic Transformations: C-6 Methylhydroxylation to U-97924

A primary metabolic transformation of U 89843A involves the hydroxylation of the methyl group at the C-6 position, leading to the formation of the metabolite U-97924. This conversion has been observed in rat models, both in vivo and in vitro, and is considered a major metabolic step for this compound. acs.orgnih.govistis.sh.cnresearchgate.netnih.gov

Enzymatic Systems Involved in this compound Metabolism (e.g., Cytochrome P450 2C11)

The C-6 methylhydroxylation of this compound to U-97924 is primarily catalyzed by cytochrome P450 2C11, particularly in male rats. acs.orgnih.govnih.govresearchgate.netresearchgate.net This enzymatic reaction is NADPH-dependent. acs.orgnih.gov Studies using rat liver microsomes have shown that this process results in the covalent binding of radioactive material from U-89843 to macromolecules. acs.orgnih.gov Kinetic analysis of U-97924 formation in male rat liver microsomes indicated a high-affinity/high-capacity process, with a KM of 4.2 ± 0.5 μM and a Vmax of 21.2 ± 0.8 nmol/mg/min. nih.gov

Beyond the initial hydroxylation, U-97924 can undergo further enzymatic oxidation. nih.gov Formation of U-97865, the C-6 formyl analog, from U-97924 is catalyzed by both the microsomal fraction in an NADPH-dependent manner (likely via cytochrome P450) and by NAD+-dependent alcohol dehydrogenase in the cytosol. nih.gov Subsequently, U-97865 can be oxidized to the corresponding carboxylic acid by NAD+-dependent aldehyde dehydrogenase in cytosolic fractions. nih.gov

Formation and Reactivity of Metabolic Intermediates (e.g., Iminium Species from U-97924)

Synthesized U-97924 has been shown to be chemically reactive. acs.orgnih.govresearchgate.net A key aspect of its reactivity is its tendency to undergo dimerization in aqueous solutions. acs.orgnih.govresearchgate.net Research supports the hypothesis that a reactive iminium species is formed via the dehydration of U-97924. acs.orgnih.govresearchgate.net This electrophilic iminium intermediate is believed to be responsible for the observed reactivity and potential for interaction with biological macromolecules. acs.orgnih.govresearchgate.netresearchgate.net

Interactions with Endogenous Nucleophiles (e.g., Methanol, Glutathione (B108866), N-acetylcysteine)

The dimerization of U-97924 is significantly inhibited by the addition of various nucleophiles. acs.orgnih.govresearchgate.net Characterization of the adducts formed with nucleophiles such as methanol, glutathione (GSH), and N-acetylcysteine has provided support for the involvement of a reactive intermediate, likely the iminium species. acs.orgnih.govresearchgate.net The metabolism-dependent irreversible covalent binding of radioactive material to liver microsomal protein and DNA is also substantially reduced in the presence of reduced glutathione (GSH). nih.govresearchgate.net This indicates that GSH can act as a trapping agent for the reactive electrophilic intermediates derived from U-97924.

The interaction data can be summarized as follows:

| Nucleophile | Effect on U-97924 Dimerization | Adduct Formation Observed | Effect on Covalent Binding |

| Methanol | Significant inhibition | Yes | Not specified |

| Glutathione (GSH) | Significant inhibition | Yes | Significantly reduced |

| N-acetylcysteine | Significant inhibition | Yes | Not specified |

Influence of Structural Modifications on Metabolic Susceptibility (e.g., Trifluoromethyl Analog U-107634)

Structural modifications to this compound can significantly influence its metabolic fate. acs.orgnih.govresearchgate.netresearchgate.net For instance, a trifluoromethyl analog, designated U-107634, was synthesized with the aim of blocking the metabolic hydroxylation pathway observed with this compound. acs.orgnih.govresearchgate.netresearchgate.net This modification successfully eliminated the metabolic susceptibility of the compound toward hydroxylation at the C-6 methyl group. acs.orgnih.govresearchgate.netresearchgate.net This finding supports the role of the C-6 methyl group as a primary site of metabolism and bioactivation for this compound. acs.orgnih.govresearchgate.netresearchgate.net

Structure Activity Relationship Sar Studies and Analog Development

Design and Synthesis of Pyrrolopyrimidine Analogs of U 89843A

The design and synthesis of analogs of this compound have focused on modifying the core pyrrolo[2,3-d]pyrimidine scaffold and its substituents to explore the impact on biological activity and metabolic stability. This compound itself is described as 6,7-dimethyl-2,4-dipyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine wikipedia.org. The synthesis of novel 2,4-diaminopyrrolo[2,3-d]pyrimidines with various activities, including antioxidant and neuroprotective effects, has been reported acs.org. These synthetic efforts often involve modifying the substituents at the 2, 4, 6, and 7 positions of the pyrrolo[2,3-d]pyrimidine ring system. For instance, the introduction of different amino or cyclic amino groups at the 2 and 4 positions, or variations in alkyl substitution on the pyrrolo ring, can lead to altered pharmacological profiles. The synthesis of these analogs frequently utilizes established chemical reactions for constructing the pyrrolo[2,3-d]pyrimidine core and introducing the desired substituents acs.orgmdpi.com.

Correlation of Structural Variations with GABAA Receptor Modulation

This compound functions as a positive allosteric modulator of GABAA receptors, showing selectivity for α1, α3, and α6 subtypes wikipedia.org. SAR studies in this area aim to identify structural features crucial for this modulatory activity and subtype selectivity. Research using techniques like whole-cell patch clamp and equilibrium binding assays with recombinant GABAA receptors has been employed to evaluate the activity of this compound and its analogs nih.gov. While specific detailed SAR data for this compound analogs regarding GABAA receptor modulation from the provided sources are limited, the general principle involves correlating changes in the pyrrolopyrimidine structure, particularly at the positions bearing the pyrrolidine (B122466) rings, with the magnitude and subtype specificity of GABA-induced chloride currents nih.gov. The presence and nature of the substituents at the 2 and 4 positions, as well as the alkyl groups on the pyrrolo ring, are likely to influence the binding affinity and efficacy at the allosteric site of the GABAA receptor nih.gov.

Optimization of Neuroprotective Efficacy through Structural Modification

The potential neuroprotective effects of this compound have been noted wikipedia.orgacs.org. SAR studies aimed at optimizing neuroprotective efficacy would involve synthesizing analogs and evaluating their ability to protect neuronal cells from damage induced by various insults, such as oxidative stress or excitotoxicity elsevier.com. Given this compound's antioxidant activity and GABAA modulatory effects, both mechanisms could contribute to its neuroprotective potential wikipedia.org. Structural modifications that enhance either or both of these activities might lead to improved neuroprotective efficacy. For instance, analogs designed to be more potent antioxidants or to selectively modulate specific GABAA receptor subtypes involved in neuroprotection could be synthesized and tested acs.org. Research findings would typically involve comparing the protective effects of different analogs in relevant in vitro or in vivo models of neuronal injury elsevier.com.

Methodological Approaches in U 89843a Research

In Vitro Pharmacological Assays (e.g., GABA-induced Cl- current measurements)

In vitro pharmacological assays are fundamental in characterizing the interaction of U 89843A with its biological targets. One key area of investigation has been its activity on gamma-aminobutyric acidA (GABAA) receptors. Studies using techniques such as whole-cell patch clamp have demonstrated that this compound acts as a positive allosteric modulator of GABAA receptors. nih.govrndsystems.com This modulation enhances GABA-induced chloride (Cl-) currents. nih.govrndsystems.com

Specifically, in human embryonic kidney cells expressing recombinant GABAA receptor subtypes, this compound dose-dependently enhanced currents induced by 5 µM GABA. nih.gov The compound showed a maximal enhancement of 362 ± 91% with a half-maximal effective concentration (EC50) of 2 ± 0.4 µM and a slope factor of 1.1 ± 0.4 in the α1β2γ2 subtype. nih.gov This enhancement was also observed in α3β2γ2 and α6β2γ2 subtypes, indicating a lack of selectivity among these alpha isoforms, unlike many benzodiazepines. nih.gov However, the enhancement was absent in receptor subtypes composed of only two subunits (α1β2, α1γ2, and β2γ2). nih.gov These findings suggest that this compound interacts with an allosteric site on GABAA receptors distinct from those of benzodiazepines, barbiturates, neurosteroids, substituted pyrazinones, or loreclezole. nih.gov

Inhibition of [35S]t-butylbicyclophosphorothionate binding in rat cerebrocortical membranes has also been used to assess the interaction of this compound with GABAA receptors, yielding a similar half-maximal inhibitory concentration (IC50). nih.gov

Table 1: In Vitro Pharmacological Activity of this compound on GABAA Receptors

| Receptor Subtype | GABA Concentration | Effect on Cl- Current | Maximal Enhancement (%) | EC50 (µM) | Slope Factor |

| α1β2γ2 | 5 µM | Enhancement | 362 ± 91 | 2 ± 0.4 | 1.1 ± 0.4 |

| α3β2γ2 | 5 µM | Enhancement | Observed | N/A | N/A |

| α6β2γ2 | 5 µM | Enhancement | Observed | N/A | N/A |

| α1β2 | 5 µM | No Enhancement | Absent | N/A | N/A |

| α1γ2 | 5 µM | No Enhancement | Absent | N/A | N/A |

| β2γ2 | 5 µM | No Enhancement | Absent | N/A | N/A |

*N/A: Not Available

Biochemical Assays for Antioxidant Activity

This compound has been reported to display antioxidant activity, which is typically evaluated using various biochemical assays designed to measure the ability of a compound to scavenge free radicals or reduce oxidative species. rndsystems.com Common methods for assessing antioxidant capacity in vitro include assays such as DPPH (α, α-Diphenyl-β-picrylhydrazyl) radical scavenging assay, ABTS (2, 2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay (often referred to as TEAC - Trolox Equivalent Antioxidant Capacity), and FRAP (Ferric Reducing Antioxidant Power) assay. nih.govmdpi.comhilarispublisher.com These assays utilize different mechanisms to assess antioxidant potential, such as the reduction of a colored radical or a metal ion. mdpi.comhilarispublisher.com While specific data for this compound using these particular assays were not detailed in the provided context, the general principle involves measuring the compound's ability to counteract oxidative processes in a controlled in vitro environment. Biochemical assays can also measure the activity of antioxidant enzymes or the inhibition of lipid peroxidation, for example, by assessing the production of thiobarbituric acid reactive substances (TBARS). mdpi.comnih.gov

Preclinical Animal Models for Disease States (e.g., Lung Inflammation, Cerebral Ischemia)

Preclinical animal models are crucial for evaluating the potential therapeutic effects of this compound in complex biological systems and disease contexts. This compound has shown prophylactic activity in animal models of lung inflammation. nih.govresearchgate.netacs.orgresearchgate.net Animal models of lung inflammation often involve inducing an inflammatory response through various means, such as exposure to irritants like cigarette smoke or administration of inflammatory agents or infectious pathogens. frontiersin.orgmdpi.comnih.gov These models allow researchers to study the compound's ability to mitigate inflammatory processes, reduce tissue damage, and improve lung function. frontiersin.orgmdpi.comnih.gov

Furthermore, this compound has been investigated in models of cerebral ischemia. Cerebral ischemia models, such as middle cerebral artery occlusion in rodents, are used to simulate stroke and study potential neuroprotective effects of compounds. vallhebron.comresearchgate.net These models allow for the assessment of a compound's ability to reduce infarct volume, improve neurological outcomes, and protect neuronal tissue from damage caused by reduced blood flow and oxygen deprivation. vallhebron.comresearchgate.net The use of species like rats and mice is common in these preclinical studies. nih.govfrontiersin.orgresearchgate.nettargetmol.com

In Vitro Metabolism Studies (e.g., Liver Microsome Assays)

In vitro metabolism studies are essential for understanding how a compound is processed by the body's enzymes, particularly those in the liver. Liver microsome assays are a common method used to assess the metabolic stability of a compound and identify potential metabolites. evotec.comadmescope.comnuvisan.com These assays involve incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes. evotec.comadmescope.com

Studies with this compound have shown that it undergoes biotransformation in vitro, forming U-97924 as a major primary metabolite. acs.orgresearchgate.netnih.govmedchemexpress.com This metabolic conversion, specifically C-6 methylhydroxylation, is catalyzed by enzymes, including cytochrome P450 2C11 in rats. acs.org Research using rat liver microsomal incubations has indicated that the in vivo systemic clearance of this compound is significantly slower than the in vitro intrinsic clearance estimated from the formation of U-97924. nih.govistis.sh.cn This discrepancy may be attributed, in part, to the extensive association of this compound with serum proteins, which can reduce its extraction into the liver and thus slow down its biotransformation in vivo compared to serum-free in vitro conditions. nih.gov The addition of bovine serum albumin to in vitro assays has been shown to decrease the metabolic conversion of this compound. nih.gov

Table 2: In Vitro Metabolism of this compound in Rat Liver Microsomes

| System | Analyte | Observation |

| Rat Liver Microsomes | This compound | Undergoes biotransformation |

| Rat Liver Microsomes | U-97924 | Formed as a major primary metabolite |

| Rat Liver Microsomes | This compound | In vitro intrinsic clearance (formation of U-97924): 606 l/h/kg nih.govistis.sh.cn |

| Rat Serum + In Vitro Assay | This compound | Metabolism suppressed |

| Rat Serum + In Vitro Assay | U-97924 | Formation suppressed |

Advanced Spectroscopic and Chromatographic Techniques in Metabolite Characterization

Advanced spectroscopic and chromatographic techniques are indispensable for the identification and characterization of drug metabolites. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), including tandem mass spectrometry (MS/MS), are commonly used in drug metabolism studies. sciex.compurdue.edunih.gov These methods allow for the separation of the parent compound from its metabolites and provide detailed structural information about the metabolites based on their mass-to-charge ratio and fragmentation patterns. sciex.compurdue.edunih.gov

The characterization of U-97924, the major metabolite of this compound, has likely involved such techniques. Studies have characterized adducts of U-97924 formed with nucleophiles like methanol, glutathione (B108866), and N-acetylcysteine, supporting a reaction pathway involving reactive iminium species derived from U-97924. researchgate.netacs.orgresearchgate.netmdpi.com Mass spectrometry, often coupled with chromatography, is a powerful tool for detecting changes, identifying functional groups, and determining the chemical structure of drug metabolites. sciex.com Techniques like electron activated dissociation (EAD) MS/MS can provide rich structural information for metabolite identification. sciex.com

Computational and Quantum Chemical Approaches in Elucidating Activity and Metabolism

Computational and quantum chemical approaches play an increasingly important role in modern drug discovery and metabolism studies. These methods can be used to predict molecular properties, simulate interactions with biological targets, and model metabolic transformations. nih.govplos.orgyoutube.comiastate.eduquantinuum.com

While specific details regarding the application of computational and quantum chemical approaches directly to this compound in the provided search results are limited, the general principles involve using theoretical calculations to understand its electronic structure, reactivity, and potential metabolic pathways. nih.govplos.orgyoutube.comiastate.edu Computational chemistry can be used to predict how this compound might interact with the allosteric site on GABAA receptors, complementing the in vitro pharmacological data. plos.org Furthermore, quantum chemical calculations can provide insights into the metabolic conversion of this compound to U-97924 and the subsequent formation of reactive intermediates, helping to explain observed metabolic and toxicological findings. nih.govyoutube.com These approaches can simulate chemical reactions and provide information about reaction mechanisms and energy barriers. nih.govyoutube.comiastate.edu

Future Directions and Research Gaps for U 89843a

Exploration of Additional Receptor and Enzyme Interactions

While U 89843A is known to interact with GABAA receptors, particularly the α1, α3, and α6 subunits, a comprehensive understanding of its complete binding profile across a wider range of receptors and enzymes is still needed. Exploring potential interactions with other neurotransmitter receptors, ion channels, or enzymes could reveal off-target effects or identify novel therapeutic targets. This could involve broad screening assays to map its activity across diverse biological targets, potentially uncovering previously uncharacterized interactions that could contribute to its observed pharmacological effects or suggest new applications.

In-depth Analysis of Downstream Signaling Pathways

The primary mechanism of action of this compound involves positive allosteric modulation of GABAA receptors. However, a detailed and comprehensive analysis of the downstream signaling pathways activated or modulated by this interaction is an important area for future research. Understanding the cascade of intracellular events following GABAA receptor activation by this compound, including changes in ion flux, membrane potential, and subsequent activation or inhibition of downstream kinases, phosphatases, and transcription factors, would provide crucial insights into its cellular effects. nih.govscbt.comnih.gov Such studies could utilize techniques like phosphoproteomics or reporter assays to map the signaling network influenced by this compound.

Development of Novel Analogs with Enhanced Specificity or Potency

Given the observed metabolic lability and potential genotoxicity of the metabolite U-97924, the development of novel analogs of this compound with improved pharmacological properties is a significant research direction. acs.orgresearchgate.netmedchemexpress.com Future research could focus on structure-activity relationship (SAR) studies to design analogs with enhanced specificity for particular GABAA receptor subtypes, potentially reducing off-target effects and increasing efficacy for specific conditions. rsc.orgnih.govcollaborativedrug.comcas.org Furthermore, modifications aimed at improving metabolic stability and reducing the formation of reactive metabolites like U-97924 are crucial for enhancing safety and pharmacokinetic profiles. acs.orgresearchgate.net This could involve targeted structural changes based on metabolic studies.

Advanced Preclinical Models for Broader Pharmacological Spectrum

While this compound has shown effects in animal models of sedation, lung inflammation, and neuroprotection, its potential broader pharmacological spectrum could be explored using more advanced and diverse preclinical models. wikipedia.orgacs.orgacs.orgahajournals.org This includes utilizing complex in vitro systems, such as co-culture models or organ-on-a-chip technologies, as well as more sophisticated in vivo models that better mimic human disease conditions. nih.gov Investigating its effects in models of other neurological disorders, inflammatory conditions beyond the lung, or even psychiatric disorders, given its GABAergic activity, could uncover new therapeutic applications.

Application of Omics Technologies in this compound Research (e.g., Metabolomics, Proteomics)

Applying advanced omics technologies, such as metabolomics and proteomics, can provide a more comprehensive understanding of the biological impact of this compound. maastrichtuniversity.nlucsd.eduimc.ac.atmdpi.comnih.gov Metabolomics could be used to profile the metabolic changes induced by this compound treatment, identifying altered metabolic pathways that contribute to its effects or reveal off-target metabolic consequences. rochester.eduous-research.nonightingalehealth.comumiamihealth.orgnih.gov Proteomics could help identify proteins whose expression or modification levels are altered by this compound, providing insights into its molecular targets and downstream protein networks. crg.euku.dkous-research.nou-tokyo.ac.jpuottawa.ca Integrating data from different omics platforms could offer a systems-level view of how this compound perturbs biological systems, revealing complex interactions and potential biomarkers of response or toxicity. mdpi.comnih.gov

Q & A

Q. What is the primary mechanism of action of U 89843A in modulating GABA_A receptors?

this compound acts as a positive allosteric modulator (PAM) of GABA_A receptors, enhancing receptor activity by increasing the frequency or duration of chloride ion channel opening upon GABA binding. This potentiates inhibitory neurotransmission, which is critical in studies of anxiety, epilepsy, and synaptic plasticity. Methodologically, its effects are quantified via electrophysiological assays (e.g., patch-clamp recordings) or fluorescent ligand displacement experiments using recombinant GABA_A subtypes .

Q. What experimental models are suitable for initial screening of this compound’s activity?

Standard assays include:

- Recombinant receptor expression systems (e.g., HEK293 cells expressing α/β/γ GABA_A subunits) to isolate subtype-specific effects.

- Hippocampal slice preparations to evaluate synaptic transmission modulation.

- Behavioral assays (e.g., elevated plus-maze for anxiolytic effects). Ensure dose-response curves are established using ≥3 biological replicates to account for inter-experimental variability .

Q. How can researchers validate the specificity of this compound for GABA_A receptors?

Use knockout models (e.g., GABA_A α1-subunit-deficient mice) or pharmacological blockers (e.g., bicuculline for competitive antagonism). Cross-test against related receptors (e.g., glycine or NMDA receptors) to rule off-target effects. Include negative controls with vehicle-only treatments .

Advanced Research Questions

Q. How do contradictory findings about this compound’s efficacy across neuronal populations arise, and how can they be resolved?

Discrepancies often stem from subtype-dependent modulation (e.g., α1- vs. α5-containing receptors) or experimental conditions (e.g., Mg²⁺ concentration affecting receptor kinetics). To address this:

Q. What strategies optimize this compound’s use in studying GABA_A receptor trafficking and synaptic plasticity?

Combine live-cell imaging (e.g., pH-sensitive GFP-tagged receptors) with this compound application to track receptor insertion/endocytosis. Pair this with quantitative Western blotting to measure surface vs. intracellular receptor ratios. Note: Pre-treat cells with protease inhibitors to prevent artifactually low surface receptor measurements .

Q. How can researchers reconcile this compound’s reported anti-inflammatory effects with its primary neuromodulatory role?

Investigate cross-talk between GABAergic signaling and immune pathways (e.g., NF-κB or MAPK cascades). Use transgenic microglial cultures to test if this compound indirectly reduces inflammation via neuron-microglia crosstalk. Include controls with GABA_A-specific antagonists to confirm mechanistic links .

Q. What advanced statistical methods are recommended for analyzing dose-dependent effects of this compound in complex systems?

Employ hierarchical Bayesian modeling to account for nested variables (e.g., cell batches, animal cohorts). For time-series data (e.g., EEG recordings post-administration), use Fourier transforms to isolate frequency-specific changes in neural oscillations. Validate models with bootstrapping or cross-validation .

Methodological Best Practices

- Reproducibility : Document buffer compositions (e.g., Mg²⁺/Ca²⁺ levels) and temperature rigorously, as GABA_A kinetics are highly sensitive to these factors .

- Data Contradictions : Use counterfactual analysis to test if conflicting results arise from methodological divergence (e.g., ligand incubation times) rather than biological variability .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal experiments, including randomization and blinding protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.